molecular formula C10H9N3O B13199122 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Katalognummer: B13199122
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: SYCHAUTYSSIBOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H9N3O It is a derivative of nicotinaldehyde, featuring a pyrazole ring substituted at the 4-position with a methyl group

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

5-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-6-10(5-12-13)9-2-8(7-14)3-11-4-9/h2-7H,1H3

InChI-Schlüssel

SYCHAUTYSSIBOD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and solvent to ensure the desired regioisomer is obtained.

Industrial Production Methods

While specific industrial production methods for 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinic acid.

    Reduction: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring and the aldehyde group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nicotinaldehyde moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}

Research indicates that 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde exhibits several mechanisms of action, primarily through modulation of various receptor systems and enzymatic pathways.

1. Muscarinic Receptor Modulation
Studies have shown that derivatives of pyrazole compounds can act as positive allosteric modulators (PAMs) at muscarinic receptors, particularly the M4 subtype. This activity is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of cholinergic signaling is beneficial .

2. Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on various kinases, including p38 MAP kinase. Such inhibition is relevant in inflammatory responses and cancer therapy, as p38 MAPK plays a crucial role in cell proliferation and apoptosis .

Biological Activity

The biological activity of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde has been assessed through various in vitro and in vivo studies:

Antiproliferative Activity

In vitro studies demonstrate that this compound exhibits antiproliferative effects against several cancer cell lines. The results from sulforhodamine B (SRB) assays indicate significant cytotoxicity, particularly against MDA-MB-453 breast cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, suggesting moderate potency .

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to the modulation of cholinergic pathways. Compounds with similar structures have shown efficacy in enhancing cognitive function in animal models by increasing acetylcholine availability through M4 receptor activation .

Case Studies

Several case studies have highlighted the therapeutic potential of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde:

Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests showed enhanced performance in maze navigation tasks compared to control groups .

Case Study 2: Cancer Therapy
A series of experiments conducted on human cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates as evidenced by caspase activation assays. Flow cytometry analysis indicated that treated cells underwent significant morphological changes consistent with apoptosis .

Data Summary

Activity Type Cell Line/Model IC50/Effect Comments
AntiproliferativeMDA-MB-45310 - 25 µMModerate potency against breast cancer
NeuroprotectiveAlzheimer's Mouse ModelImproved cognitionReduced amyloid plaque formation
Kinase Inhibitionp38 MAPKSignificant inhibitionRelevant for inflammatory diseases

Q & A

Q. What are the optimal synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, a Buchwald–Hartwig amination (microwave-assisted) using 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline as a precursor has been reported . Key steps include:
  • Coupling : Use benzophenone imine for amino group introduction.

  • Hydrolysis : Acidic conditions to generate primary arylamine intermediates.

  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
    Optimization involves adjusting catalyst loadings (e.g., Pd-based catalysts), temperature (80–120°C), and reaction time (4–12 hours). Yield improvements are achievable via solvent screening (DMF, THF, or toluene) .

    • Data Table :
PrecursorCatalystSolventYield (%)Reference
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinolinePd(OAc)₂/XPhosDMF72

Q. How is 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde characterized structurally and spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the pyrazole methyl group (δ ~3.8–4.0 ppm) and aldehyde proton (δ ~10.0 ppm) are diagnostic. Pyridine ring protons appear as multiplet signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~240–250 (M⁺) with fragmentation patterns confirming the aldehyde and pyrazole moieties .
  • X-ray Crystallography : SHELXL refinement (CCDC deposition recommended) resolves torsional angles between pyridine and pyrazole rings, critical for understanding conformational stability .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group participates in:
  • Nucleophilic Additions : Formation of imines or hydrazones with amines/hydrazines.
  • Condensation Reactions : Knoevenagel reactions with active methylene compounds (e.g., malononitrile).
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group, useful for prodrug design .
    Computational DFT studies (M06/6-311G(d,p)) predict electrophilicity at the aldehyde carbon (Fukui indices >0.1), guiding reaction site selection .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • NAD Biosynthesis : Nicotinaldehyde derivatives act as NAD precursors via the Preiss–Handler pathway, competing with NAMPT inhibitors in leukemia models .

  • Kinase Inhibition : Structural analogs (e.g., 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline scaffolds) inhibit CHK1 and CLK kinases, validated via enzymatic assays (IC₅₀ < 100 nM) .

  • Antifungal Activity : Pyrazole-pyridine hybrids exhibit fungicidal activity (EC₅₀ ~5–10 µM) by targeting ergosterol biosynthesis .

    • Data Table :
Biological ActivityAssay TypeIC₅₀/EC₅₀Reference
CHK1 InhibitionKinase Assay89 nM
NAD Biosynthesis RescueCell-Based (HL-60)50 µM

Q. How can computational methods (e.g., DFT) predict physicochemical properties and reactivity?

  • Methodological Answer :
  • DFT Analysis : M06/6-311G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Nonlinear optical (NLO) properties (βtot ~200 × 10⁻³⁰ esu) suggest potential in materials science .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites (e.g., CLK1, PDB: 4NZ5). Pyrazole-ring interactions with hinge regions (e.g., Val87) are critical .

Q. How do crystallographic studies resolve structural ambiguities in derivatives?

  • Methodological Answer : SHELXL refinement (via SHELXTL GUI) resolves:
  • Torsional Strain : Pyridine-pyrazole dihedral angles (e.g., 15–25°) impact planarity and π-stacking.
  • Hydrogen Bonding : Aldehyde oxygen forms weak H-bonds (2.8–3.2 Å) with adjacent methyl groups .
    ORTEP-3 visualizes thermal ellipsoids, validating disorder models in crystal lattices .

Q. How to address contradictions in experimental vs. computational data?

  • Methodological Answer :
  • Case Study : DFT-predicted aldehyde reactivity (e.g., nucleophilic attack sites) may conflict with experimental yields due to solvent polarity effects. Validate via kinetic studies (e.g., UV-Vis monitoring) .
  • Biological Discrepancies : NAD precursor activity in vitro (µM range) may not translate to in vivo efficacy due to metabolic instability. Use isotopic tracing (¹⁴C-labeled aldehyde) to track NAD incorporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.